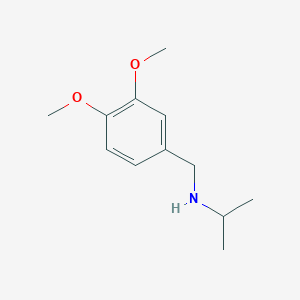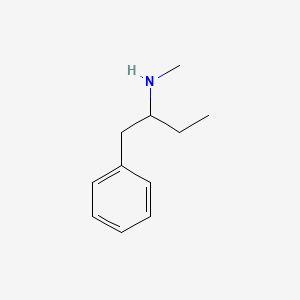
5-(3-ニトロフェニル)チオフェン-2-カルバルデヒド
概要
説明
5-(3-Nitrophenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H7NO3S and a molecular weight of 233.24 g/mol This compound features a thiophene ring substituted with a nitrophenyl group and an aldehyde functional group
科学的研究の応用
Chemistry: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the interactions of nitroaromatic compounds with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, 5-(3-Nitrophenyl)thiophene-2-carbaldehyde can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices and sensors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 5-(3-Nitrophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Aminophenyl)thiophene-2-carbaldehyde.
Substitution: 5-(3-Nitrophenyl)-2-bromothiophene.
作用機序
The mechanism of action of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react with nucleophiles . These interactions can affect various molecular targets and pathways, making the compound useful in studying biochemical processes.
類似化合物との比較
5-Nitrothiophene-2-carboxaldehyde: Similar structure but lacks the phenyl group.
3-Nitrobenzaldehyde: Similar functional groups but lacks the thiophene ring.
5-Phenylthiophene-2-carbaldehyde: Similar structure but lacks the nitro group.
Uniqueness: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde is unique due to the combination of a nitrophenyl group and a thiophene ring with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
特性
IUPAC Name |
5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJYBHOUJJDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327794 | |
| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-73-9 | |
| Record name | 5-(3-Nitrophenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)
